molecular formula C22H32NOPS B6291558 [S(R)]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide CAS No. 1853342-54-7

[S(R)]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6291558
CAS No.: 1853342-54-7
M. Wt: 389.5 g/mol
InChI Key: BBPMRIDBKUKROD-TUHVGIAZSA-N
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Description

[S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the production of optically active compounds. Its structure includes a diphenylphosphino group and a sulfinamide moiety, which contribute to its unique reactivity and selectivity.

Scientific Research Applications

[S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:

    Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates the synthesis of enantiomerically pure compounds.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is employed in the synthesis of chiral drugs and pharmaceuticals.

    Industry: It is used in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide typically involves the following steps:

    Formation of the Diphenylphosphino Intermediate: This step involves the reaction of diphenylphosphine with a suitable alkylating agent to form the diphenylphosphino intermediate.

    Introduction of the Sulfinamide Group: The intermediate is then reacted with a sulfinamide precursor under controlled conditions to introduce the sulfinamide group.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Corresponding amine.

    Substitution: New phosphine derivatives.

Mechanism of Action

The mechanism of action of [S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The diphenylphosphino group interacts with the metal center, while the sulfinamide moiety provides steric and electronic effects that enhance enantioselectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-[(1S)-1-[(Diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is unique due to its specific combination of a diphenylphosphino group and a sulfinamide moiety, which provides distinct reactivity and selectivity in asymmetric synthesis. This makes it particularly valuable in the production of optically active compounds, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32NOPS/c1-21(2,3)20(23-26(24)22(4,5)6)17-25(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20,23H,17H2,1-6H3/t20-,26?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPMRIDBKUKROD-TUHVGIAZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32NOPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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